Trachelanthamidine Trachelanthamidine Trachelanthamidine is a member of pyrrolizines.
Brand Name: Vulcanchem
CAS No.: 526-64-7
VCID: VC21125560
InChI: InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1
SMILES: C1CC2C(CCN2C1)CO
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

Trachelanthamidine

CAS No.: 526-64-7

Cat. No.: VC21125560

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Trachelanthamidine - 526-64-7

Specification

CAS No. 526-64-7
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol
Standard InChI InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1
Standard InChI Key LOFDEIYZIAVXHE-YUMQZZPRSA-N
Isomeric SMILES C1C[C@H]2[C@@H](CCN2C1)CO
SMILES C1CC2C(CCN2C1)CO
Canonical SMILES C1CC2C(CCN2C1)CO

Introduction

Chemical Properties

Molecular Structure

Trachelanthamidine consists of a pyrrolizidine backbone (a bicyclic structure formed by two fused five-membered rings sharing a nitrogen atom) with a hydroxymethyl substituent. Its molecular formula is C8H15NO with a molecular weight of 141.21 g/mol . The compound features one hydroxyl group that contributes to its polarity and hydrogen bonding capabilities.

The structure can be represented by several notations:

  • InChI: InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 (for (+)-Trachelanthamidine)

  • InChIKey: LOFDEIYZIAVXHE-HTQZYQBOSA-N

  • Canonical SMILES: OCC1CCN2CCCC21

Physical Properties

Table 1: Physical Properties of Trachelanthamidine

PropertyValueSource
Molecular Weight141.21 g/mol
Boiling Point134°C @ 12 Torr
XLogP30.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area23.5 Ų
Complexity126

Stereochemistry

Trachelanthamidine contains two stereogenic centers, resulting in different stereoisomers. The enantiomers include:

  • (+)-Trachelanthamidine: (1S,7aR)-configuration, also known as (1S-cis)- or (+)-Laburnine

  • (-)-Trachelanthamidine: (1R,7aS)-configuration, also known as (1R-cis)- or (1R,7aS)-Hexahydro-1H-pyrrolizine-1-methanol

The stereochemistry significantly influences the biological activity and reactivity of these compounds. Research has shown that the specific spatial arrangement of atoms in these stereoisomers can affect their interactions with biological systems .

Natural Occurrence

Botanical Sources

Trachelanthamidine has been documented in several plant species, primarily within the Boraginaceae family. Specific plants known to contain this alkaloid include:

  • Pulmonaria obscura

  • Trachelanthus korolkowii

  • Species within the genus Amsinckia and Echium

  • Senecio species (as a biosynthetic intermediate)

The concentration and specific stereoisomer of trachelanthamidine can vary between plant species and even between different parts of the same plant. These variations may be influenced by environmental factors, growth stage, and genetic differences.

Biosynthesis

Trachelanthamidine plays a crucial role in the biosynthetic pathway of more complex pyrrolizidine alkaloids. Research has revealed that it serves as an important intermediate in the formation of pyrrolizidine alkaloids such as riddelliine . A study administering labeled trachelanthamidine to Senecio riddellii plants demonstrated extremely high incorporation rates (15.1-22.1%) into riddelliine, supporting its position as a key intermediate on the main biosynthetic pathway to retronecine .

The biosynthesis of trachelanthamidine itself likely begins with amino acids, as is common for alkaloids. These compounds are derived from amino acids through transamination processes and function as secondary metabolites in plants . The specific biosynthetic route involves a series of enzymatic reactions that ultimately lead to the formation of the pyrrolizidine skeleton with the characteristic hydroxymethyl group.

Synthesis Methods

Labeled Compound Synthesis

For research purposes, especially in biosynthetic and metabolic studies, labeled versions of trachelanthamidine have been synthesized. One example is the preparation of (+/-)-[3,5-14C]trachelanthamidine from potassium [14C]cyanide . This radiolabeled compound was used to trace the biosynthetic pathway of pyrrolizidine alkaloids in Senecio riddellii plants, confirming trachelanthamidine's role as a precursor in the formation of more complex alkaloids like riddelliine .

The high incorporation of labeled trachelanthamidine into riddelliine (15.1-22.1%) observed in these studies strongly supports the hypothesis that trachelanthamidine is a key intermediate in the biosynthetic pathway leading to retronecine .

Biological Activity

Toxicological Considerations

The toxicity of pyrrolizidine alkaloids often stems from their metabolism to reactive pyrrolic derivatives that can form adducts with cellular macromolecules, potentially leading to cellular damage. The extent to which trachelanthamidine undergoes such metabolic activation would be an important factor in assessing its toxicological risk.

Research Applications

As Precursor in Alkaloid Biosynthesis

Trachelanthamidine has proven valuable in research exploring the biosynthesis of pyrrolizidine alkaloids. Studies using labeled trachelanthamidine have demonstrated its role as a precursor in the formation of more complex alkaloids like riddelliine . The high incorporation rates observed (15.1-22.1%) strongly support trachelanthamidine's position as a key intermediate on the main biosynthetic pathway to retronecine, while the related compound isoretronecanol (with lower incorporation at 0.75%) may represent a minor or aberrant pathway .

These findings contribute to our understanding of plant secondary metabolism and the biosynthetic relationships between different pyrrolizidine alkaloids.

Pharmaceutical Research

As a structurally defined pyrrolizidine alkaloid, trachelanthamidine serves as a useful model compound in pharmaceutical research. Its defined stereochemistry and functional groups make it valuable for structure-activity relationship studies.

Analytical Methods

Identification Techniques

Various analytical techniques have been employed for the identification and characterization of trachelanthamidine:

  • Gas Chromatography (GC): The compound has a retention index (RI) of 1342 on a DB-5 MS capillary column under specific conditions (temperature ramp from 50°C to 300°C at 20 K/min) .

  • Mass Spectrometry (MS): Often coupled with GC for identification and quantification of trachelanthamidine in plant materials .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation, particularly for distinguishing between stereoisomers.

  • Infrared (IR) Spectroscopy: Helps identify functional groups and confirm structural features.

Quantification Methods

Quantitative analysis of trachelanthamidine in plant materials and other samples typically employs:

  • GC-MS with appropriate internal standards

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods allow for the detection and quantification of trachelanthamidine even at low concentrations, which is crucial for both research purposes and safety assessments of plant materials potentially containing this and other pyrrolizidine alkaloids.

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